molecular formula C15H16O B13447931 2-(cyclohex-2-en-1-yl)-2,3-dihydro-1H-inden-1-one CAS No. 1601995-35-0

2-(cyclohex-2-en-1-yl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13447931
CAS No.: 1601995-35-0
M. Wt: 212.29 g/mol
InChI Key: IDVLLDLQJIJNJE-UHFFFAOYSA-N
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Description

2-(Cyclohex-2-en-1-yl)-2,3-dihydro-1H-inden-1-one is an organic compound that features a cyclohexene ring fused to an indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohex-2-en-1-yl)-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexenone with an appropriate indanone derivative in the presence of a strong acid or base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as vanadium or palladium complexes can be employed to facilitate the cyclization reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-2-en-1-yl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

2-(Cyclohex-2-en-1-yl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(cyclohex-2-en-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohex-2-en-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the development of new materials and therapeutic agents .

Properties

CAS No.

1601995-35-0

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-cyclohex-2-en-1-yl-2,3-dihydroinden-1-one

InChI

InChI=1S/C15H16O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h2,4-6,8-9,11,14H,1,3,7,10H2

InChI Key

IDVLLDLQJIJNJE-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C2CC3=CC=CC=C3C2=O

Origin of Product

United States

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